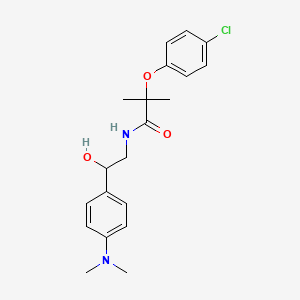
2-(4-chlorophenoxy)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups, including a chlorophenoxy group, a dimethylamino group, a hydroxyethyl group, and a propanamide group. These functional groups suggest that the compound could have interesting chemical properties and potential uses in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The chlorophenoxy and dimethylamino groups would likely contribute to the compound’s polarity, while the propanamide group could participate in hydrogen bonding .Physical And Chemical Properties Analysis
Based on its structure, this compound is likely to be a solid at room temperature . It may be soluble in polar solvents due to its polar functional groups .Scientific Research Applications
Synthesis and Medicinal Chemistry
Synthesis of Analogs and Derivatives : Research on the synthesis of analogs to known pharmacologically active compounds, such as hallucinogens or psychoactive phenethylamines, involves exploring the structural modifications to understand the relationship between chemical structure and biological activity. For example, studies on the synthesis of analogs of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) involve understanding the pharmacological implications of structural changes (Coutts & Malicky, 1973).
Reactivity and Polymerization : The development of chiral diaminophenoxy proligands and their zinc ethyl complexes highlights the reactivity and potential applications in catalyzing reactions, such as the ring-opening polymerization of lactide, which is significant for producing biodegradable polymers (Labourdette et al., 2009).
Drug Development and Pharmacology
Anticancer Agents : Functionalized amino acid derivatives show promise as new pharmacophores for designing anticancer agents. Their synthesis and evaluation against human cancer cell lines provide a foundation for developing novel therapeutic compounds (Kumar et al., 2009).
Allosteric Modifiers of Hemoglobin : The design and synthesis of compounds that decrease the oxygen affinity of human hemoglobin A offer potential therapeutic applications in conditions requiring a reversal of depleted oxygen supply, such as ischemia or stroke (Randad et al., 1991).
Materials Science and Engineering
Electrochromic Materials : The synthesis of high-performance electrochromic materials demonstrates the utility of incorporating specific functional groups to enhance properties like switching response time and color change efficiency, indicating potential applications in smart windows and displays (Li et al., 2021).
Fluorescent Molecular Probes : The development of fluorescent solvatochromic dyes for ultrasensitive molecular probes indicates applications in biological imaging and diagnostics, where changes in fluorescence can signal various biological events or conditions (Diwu et al., 1997).
Environmental Chemistry
- Pesticide Analysis : Highly selective and sensitive methods for determining trace levels of pesticides like chlorophenoxy acids in ground and drinking water highlight the environmental applications of such compounds in monitoring and managing agricultural chemical residues (Wintersteiger et al., 1999).
Future Directions
The future directions for this compound would likely depend on its properties and potential uses. If it has useful biological activity, it could be developed into a new pharmaceutical or pesticide. Alternatively, if it has interesting chemical properties, it could be studied further in the field of organic chemistry .
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3/c1-20(2,26-17-11-7-15(21)8-12-17)19(25)22-13-18(24)14-5-9-16(10-6-14)23(3)4/h5-12,18,24H,13H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLWYSSJLDQGOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC(C1=CC=C(C=C1)N(C)C)O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-2-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,5-bis(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2652739.png)
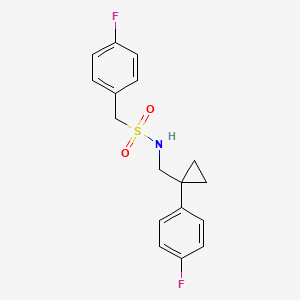
![7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentylquinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
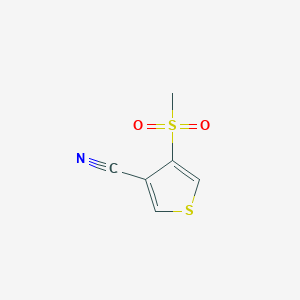
![Benzo[d][1,3]dioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2652744.png)
![N-Benzyl-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2652745.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2652746.png)
![5-(4-chlorobenzoyl)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B2652747.png)
![N-Ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2652749.png)
![5-[(4-Methylphenyl)thio]-2-furaldehyde](/img/structure/B2652750.png)
![3-(4-bromophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2652751.png)
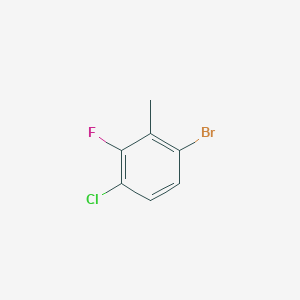
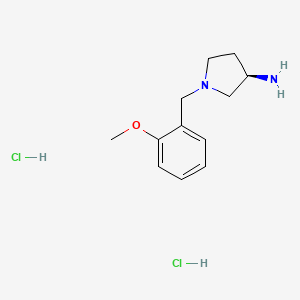
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2652761.png)